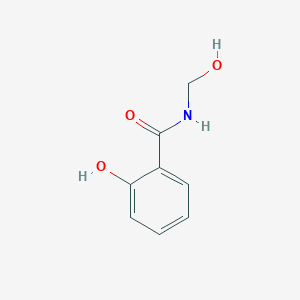

N-(Hydroxymethyl)salicylamide

Description

Properties

IUPAC Name |

2-hydroxy-N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZYAHCUAUNANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158673 | |

| Record name | Methylol salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-87-8 | |

| Record name | Methylol salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13436-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylol salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLOL SALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-(Hydroxymethyl)salicylamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis and structural elucidation of N-(Hydroxymethyl)salicylamide (CAS No. 13436-87-8). Intended for researchers and professionals in chemical synthesis and drug development, this guide details a robust synthetic protocol via N-hydroxymethylation of salicylamide. The core of this work is a detailed explanation of the underlying reaction mechanism and the causality behind the chosen experimental parameters. Furthermore, a multi-technique approach to structural characterization is presented, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each characterization method is accompanied by a discussion of the expected spectral features, providing a self-validating framework for confirming the identity and purity of the synthesized compound. This guide aims to bridge theoretical knowledge with practical application, ensuring a reproducible and verifiable scientific process.

Introduction

This compound is an organic compound featuring a salicylamide core functionalized with a hydroxymethyl group on the amide nitrogen. Its molecular structure, combining a phenolic hydroxyl group, an aromatic ring, and a primary alcohol attached to an amide, presents multiple sites for potential hydrogen bonding and further chemical modification. This makes it an interesting candidate for investigation in medicinal chemistry and materials science. Salicylamide itself is known for its analgesic and antipyretic properties, acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The addition of the hydroxymethyl group modifies its polarity and introduces a reactive site, potentially altering its pharmacological profile or enabling its use as a versatile intermediate for the synthesis of more complex molecules and prodrugs.[2][3]

This guide provides an expert-level walkthrough of its synthesis from commercially available precursors and outlines the rigorous analytical procedures required to confirm its structural integrity.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the N-hydroxymethylation of salicylamide. This reaction involves the condensation of salicylamide with formaldehyde.

Principle and Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The amide nitrogen of salicylamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the amide nitrogen is sufficiently nucleophilic to initiate this attack, often facilitated by a slightly basic or neutral environment. The process typically does not require strong catalysts and can proceed with gentle heating in a suitable solvent like ethanol.[4] The resulting intermediate, a hemiaminal, is protonated by the solvent to yield the final N-(hydroxymethyl) product.

The choice of an aqueous-alcoholic medium is strategic; it effectively dissolves the salicylamide starting material while being fully miscible with the aqueous formaldehyde solution, ensuring a homogenous reaction environment.

Experimental Protocol

Materials:

-

Salicylamide (CAS: 65-45-2)

-

Formaldehyde solution (37% in H₂O, stabilized with methanol)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of salicylamide in 100 mL of ethanol with gentle warming and stirring.

-

Reagent Addition: Once a clear solution is obtained, add 10 mL of 37% aqueous formaldehyde solution (approx. 0.12 mol) to the flask. The use of a slight excess of formaldehyde ensures the complete conversion of the starting salicylamide.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a water bath or heating mantle. Maintain the reflux with continuous stirring for 2-3 hours.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2x 25 mL) to remove any unreacted formaldehyde and other water-soluble impurities. Follow with a wash of cold ethanol (25 mL) to remove unreacted salicylamide.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 13436-87-8 | [5][6][7] |

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | White crystalline solid | (Expected) |

| Boiling Point | 408.6°C at 760 mmHg | [5] |

| Density | 1.329 g/cm³ | [5] |

| Melting Point | To be determined experimentally |

Characterization and Structural Elucidation

The confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers unambiguous proof of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[8]

-

Experimental Protocol: A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet for analysis.

-

Expected Spectral Features: The spectrum of this compound is expected to show characteristic peaks for its multiple functional groups. As a secondary amide, it will have a distinct pattern compared to the primary amide of salicylamide.[9]

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹. This band arises from two sources: the phenolic -OH and the alcoholic -OH of the hydroxymethyl group. Hydrogen bonding will cause significant broadening.[10]

-

N-H Stretch: A sharp to medium peak around 3370-3170 cm⁻¹ is characteristic of a secondary amide N-H stretch.[9]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹. Conjugation with the aromatic ring places this peak at a relatively low wavenumber.[8][11]

-

N-H Bend (Amide II): An intense band adjacent to the C=O stretch, typically around 1550 cm⁻¹. This is a key diagnostic peak for secondary amides.[9]

-

C-O Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region corresponding to the phenolic and primary alcohol C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Nuclei (like ¹H and ¹³C) in a magnetic field absorb radiofrequency radiation at different frequencies depending on their chemical environment.

-

Experimental Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and placed in an NMR tube for analysis. DMSO-d₆ is often preferred as it readily dissolves amides and allows for the observation of exchangeable protons (OH, NH).

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

~10-12 ppm (1H, broad singlet): Phenolic -OH proton. Its chemical shift can be variable and the peak is often broad.

-

~8.0-8.5 ppm (1H, triplet/broad): Amide N-H proton. It will likely couple to the adjacent methylene protons.

-

~6.8-7.9 ppm (4H, multiplet): Aromatic protons. The substitution pattern will give rise to a complex multiplet.

-

~4.5-5.0 ppm (1H, broad triplet/singlet): Alcoholic -OH proton from the -CH₂OH group.

-

~4.4-4.8 ppm (2H, doublet): Methylene protons (-N-CH₂-OH). These protons are adjacent to the N-H proton and will likely appear as a doublet.

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

~165-170 ppm: Amide carbonyl carbon (C=O).

-

~115-160 ppm: Six aromatic carbons. The carbon attached to the phenolic -OH will be the most downfield in this region.

-

~60-70 ppm: Methylene carbon (-CH₂OH).

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure from fragmentation patterns.

-

Experimental Protocol: The sample is introduced into the mass spectrometer, often using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.

-

Expected Spectrum:

-

Molecular Ion Peak: The primary peak of interest will be the molecular ion [M+H]⁺ at m/z = 168.06 or the sodium adduct [M+Na]⁺ at m/z = 190.04, confirming the molecular weight of 167.16 g/mol .

-

Fragmentation: Key fragmentation patterns could include the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the loss of water (-H₂O, 18 Da).

-

Summary of Characterization Data

| Technique | Expected Result | Interpretation |

| FTIR | Broad ~3300 cm⁻¹ (O-H/N-H), Strong ~1650 cm⁻¹ (C=O), Strong ~1550 cm⁻¹ (N-H bend) | Confirms presence of hydroxyl, secondary amide functional groups.[9] |

| ¹H NMR | Signals for phenolic, amide, aromatic, alcoholic, and methylene protons. | Elucidates the complete proton environment and connectivity. |

| ¹³C NMR | Signals for carbonyl, aromatic, and methylene carbons. | Confirms the carbon skeleton of the molecule. |

| MS (ESI+) | m/z = 168.06 ([M+H]⁺) | Confirms the molecular weight of 167.16 Da. |

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the product.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of this compound from salicylamide and formaldehyde. The causality behind the synthetic strategy and the importance of a multi-faceted characterization approach have been emphasized. By following the detailed protocols for synthesis and leveraging the predictive spectroscopic data for FTIR, NMR, and Mass Spectrometry, researchers can confidently prepare and validate this compound. The self-validating nature of this workflow, where analytical results directly confirm the outcome of the synthesis, ensures a high degree of scientific integrity and reproducibility.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]

-

ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. [Link]

-

University of Cambridge. (2021). Discovery, characterization and engineering of ligases for amide synthesis. Department of Chemistry. [Link]

-

Cadoni, R. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNICA. [Link]

-

MP Biomedicals. SALICYLAMIDE. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. Oriental Journal of Chemistry. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Dyachenko, V. D., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. [Link]

-

Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

-

Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]

-

Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Salicylamide?. [Link]

Sources

- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 2. Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs – Oriental Journal of Chemistry [orientjchem.org]

- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of N-(Hydroxymethyl)salicylamide

Foreword: Navigating the Data Gap in Early-Stage Drug Development

In the realm of medicinal chemistry and drug development, the journey of a novel molecule from synthesis to a potential therapeutic agent is paved with rigorous characterization. N-(Hydroxymethyl)salicylamide, a derivative of the well-known analgesic salicylamide, represents a class of compounds with potential biological activity. However, a thorough investigation into its fundamental physicochemical properties reveals a conspicuous absence of comprehensive experimental data in publicly accessible literature. This guide, therefore, takes a unique and pragmatic approach. Instead of merely summarizing sparse and often predictive data, we will provide a detailed roadmap for the experimental determination of the critical physicochemical parameters of this compound. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to bridge this data gap. By leveraging established methodologies and using the parent compound, salicylamide, as a contextual analogue, this guide serves as a self-validating system for the complete physicochemical profiling of this compound and other novel chemical entities.

Structural Identity and Synthesis

A definitive understanding of a molecule's properties begins with confirming its structure and purity. This compound is synthesized from salicylamide and formaldehyde. While various synthetic routes for salicylamide itself are documented, the hydroxymethylation step is crucial for obtaining the target compound.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of salicylamide with formaldehyde in a suitable solvent. The reaction mechanism involves the nucleophilic attack of the amide nitrogen of salicylamide on the electrophilic carbonyl carbon of formaldehyde.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from salicylamide and formaldehyde.

Materials:

-

Salicylamide

-

Formaldehyde solution (37% in water)

-

Ethanol

-

Distilled water

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve salicylamide in ethanol.

-

Add formaldehyde solution to the flask. The molar ratio of salicylamide to formaldehyde should be optimized, typically starting with a slight excess of formaldehyde.

-

Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Induce crystallization by adding cold water or by cooling the concentrated solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of spectroscopic techniques.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton of the hydroxymethyl group, and the methylene protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.

1.3.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to look for include:

-

O-H stretching (phenolic and alcoholic)

-

N-H stretching (amide)

-

C=O stretching (amide)

-

Aromatic C-H and C=C stretching

1.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₉NO₃: 167.16 g/mol ).[1][2]

Core Physicochemical Properties: A Practical Approach to Determination

Due to the lack of extensive experimental data for this compound, this section provides detailed protocols for determining its key physicochemical properties.

Predicted Physicochemical Properties

A number of in silico predictions for the physicochemical properties of this compound are available and can serve as a preliminary guide.

| Property | Predicted Value | Source |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| XLogP3 | 0.46270 | [1] |

| ACD/LogP | 0.41 | [1] |

| ACD/LogD (pH 5.5) | 0.4 | [1] |

| ACD/LogD (pH 7.4) | 0.34 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| Vapor Pressure | 2.08E-07 mmHg at 25°C | [1] |

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

2.2.1. Experimental Protocol: Capillary Melting Point

Objective: To determine the melting point range of this compound.

Instrumentation: Digital melting point apparatus.

Procedure:

-

Ensure the this compound sample is completely dry.

-

Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

For comparison, the reported melting point of the parent compound, salicylamide, is in the range of 139-142°C.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC provides a more detailed thermal profile, including the onset of melting and the enthalpy of fusion.

2.2.3. Experimental Protocol: DSC Analysis

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

The temperature at the onset of the endothermic peak corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Caption: Workflow for DSC analysis.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The solubility of this compound should be determined in various solvents relevant to pharmaceutical development.

2.3.1. Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in different solvents.

Materials:

-

This compound

-

Solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials until equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the vials to stand for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. This compound has two ionizable protons: the phenolic hydroxyl group and the amide N-H.

2.4.1. Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of this compound.

Instrumentation: Calibrated pH meter with a suitable electrode, automatic titrator or burette.

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. If there are two ionizable groups, two inflection points may be observed.

2.4.2. UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis spectrum of the compound as a function of pH.

2.4.3. Experimental Protocol: Spectrophotometric pKa Determination

Objective: To determine the pKa value(s) of this compound using UV-Vis spectroscopy.

Instrumentation: UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum of each solution.

-

Identify a wavelength where the absorbance of the ionized and un-ionized species is significantly different.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoid curve can be used to determine the pKa, which is the pH at the inflection point.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP is the partition coefficient between n-octanol and water, while LogD is the distribution coefficient at a specific pH.

2.5.1. Experimental Protocol: Shake-Flask Method for LogP/LogD

Objective: To determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of this compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Shake the vial vigorously for a set period to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

Calculate LogP (for the neutral molecule) or LogD (at a specific pH) using the formula: LogP (or LogD) = log([Concentration in octanol] / [Concentration in aqueous phase]).

Stability Assessment

Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.

Solid-State Stability

3.1.1. Experimental Protocol: Thermal Stability

Objective: To assess the thermal stability of solid this compound.

Procedure:

-

Store samples of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

At specified time points, analyze the samples for the appearance of degradation products and for any change in the purity of the parent compound using a stability-indicating HPLC method.

-

Thermogravimetric Analysis (TGA) can also be used to determine the decomposition temperature.

Solution-State Stability (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

3.2.1. Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions in solution.

Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature.

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound under each of the stress conditions.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Mass spectrometry can be used to identify the structure of the major degradation products.

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust and validated analytical method is paramount for the accurate quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of salicylamide derivatives.

4.1.1. Proposed HPLC Method Parameters

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectral analysis).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While experimental data on the physicochemical properties of this compound is currently limited, this guide provides a comprehensive framework for its thorough characterization. By following the detailed protocols outlined herein, researchers can systematically determine the essential parameters that will inform its potential as a drug candidate. The provided methodologies, grounded in established scientific principles, will enable the generation of reliable and reproducible data, thereby contributing to the broader understanding of this and other novel salicylamide derivatives. This proactive approach to characterization is fundamental to accelerating the drug discovery and development process.

References

- Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563.

- Morris, M. E., & Levy, G. (1983). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 612-617.

- Al-Badr, A. A. (2006). Analytical Profile of Salicylamide. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 33, pp. 523-569). Elsevier.

- Pawar, R. R., Kale, A. S., & Kale, S. S. (2018). Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures at T= (288.15 to 313.15) K. Research Journal of Pharmacy and Technology, 11(9), 3883-3888.

- Isadiartuti, D., Wijaya, B., & Lestari, M. L. A. (2021). Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi, 4(2), 45-52.

- Xu, X., & Pang, K. S. (1987). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

-

PubChem. Salicylamide. [Link]

- Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.

- Takács-Novák, K., & Avdeef, A. (2018). Development of Methods for the Determination of pKa Values. Molecules, 23(9), 2264.

-

Kemix. This compound. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-(Hydroxymethyl)salicylamide

Abstract

N-(Hydroxymethyl)salicylamide is a derivative of salicylamide, a compound with known analgesic and antipyretic properties. While the mechanism of action for salicylamide is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, the introduction of an N-hydroxymethyl group presents a more complex pharmacological profile that warrants a detailed investigation. This guide synthesizes the current understanding of the salicylamide scaffold and the chemical biology of N-hydroxymethyl amides to propose a multi-faceted mechanism of action for this compound. We will explore three potential, non-mutually exclusive pathways: direct COX inhibition, activity as a prodrug of salicylamide, and potential as a formaldehyde donor. This document provides the theoretical framework and detailed experimental protocols required to rigorously validate these hypotheses, offering a comprehensive resource for researchers in pharmacology and drug development.

The Salicylamide Backbone: A Foundation of Cyclooxygenase Inhibition

Salicylamide is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] By inhibiting COX enzymes, salicylamide reduces prostaglandin synthesis, thereby mitigating these physiological responses.[1] However, it is noteworthy that some studies suggest that salicylamide is a relatively weak COX inhibitor compared to other salicylates like aspirin, and its pharmacological effects may also involve other, yet to be fully elucidated, mechanisms.[3][4] The metabolic fate of salicylamide includes the formation of gentisamide (2,5-dihydroxybenzamide) as a minor metabolite.[5]

The N-Hydroxymethyl Group: A Key Functional Moiety with Mechanistic Implications

The introduction of an N-hydroxymethyl group to the salicylamide scaffold is not a trivial substitution. This functional group can significantly alter the molecule's physicochemical properties, including its stability, reactivity, and metabolic fate. Based on the chemistry of N-hydroxymethyl amides, we can postulate three primary mechanistic pathways for this compound.

Hypothesis 1: Direct Inhibition of COX Enzymes

The N-hydroxymethyl group may modulate the interaction of the parent salicylamide molecule with the active site of COX enzymes. The steric bulk and electronic properties of this group could influence binding affinity and selectivity between COX-1 and COX-2. Structure-activity relationship (SAR) studies on various N-substituted salicylamides have demonstrated that modifications at the nitrogen atom can significantly impact their biological activities, which range from anticancer to neuroleptic and antimicrobial effects.[6][7][8] Therefore, it is plausible that this compound functions as a direct COX inhibitor with a potentially different potency and selectivity profile compared to salicylamide.

Hypothesis 2: A Prodrug of Salicylamide

Hydroxymethylation is a recognized strategy in medicinal chemistry for designing prodrugs to improve the pharmacokinetic or pharmacodynamic properties of a parent compound.[9][10] N-hydroxymethyl compounds can be engineered to be stable under physiological pH but may undergo enzymatic or spontaneous degradation to release the active drug.[9] The metabolism of N-hydroxymethylbenzamide, a related compound, has been shown to proceed via an N-formylbenzamide intermediate to ultimately yield benzamide.[11] This biotransformation is catalyzed by alcohol dehydrogenase.[11] A similar pathway for this compound would result in the release of salicylamide, which would then exert its known anti-inflammatory effects.

Hypothesis 3: A Formaldehyde-Donating Moiety

A critical aspect of the chemistry of N-hydroxymethyl amides is their potential for degradation. Studies on related compounds, such as N-(hydroxymethyl)-N-methylbenzamide, have shown that they can be unstable and decompose to release formaldehyde.[12] Formaldehyde is a highly reactive electrophile that can interact with various biological macromolecules, leading to a range of cellular effects and potential toxicity. If this compound were to degrade into salicylamide and formaldehyde, its biological activity would be a composite of both molecules. This would represent a novel mechanism of action for a salicylamide derivative.

Experimental Validation of the Proposed Mechanisms

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed to test the three proposed hypotheses.

Characterization of Direct COX Inhibition

A standard in vitro COX inhibition assay is the first step to determine if this compound directly interacts with COX enzymes.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Salicylamide (positive control)

-

Celecoxib (COX-2 selective control)

-

Ibuprofen (non-selective control)

-

Prostaglandin screening EIA kit

-

-

Methodology:

-

Prepare a series of dilutions of this compound and control compounds.

-

In a 96-well plate, incubate the COX-1 or COX-2 enzyme with each compound dilution or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin E2 (PGE2) production.

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Salicylamide | To be determined | To be determined | To be determined |

| Celecoxib | Expected High | Expected Low | Expected >1 |

| Ibuprofen | Expected Low | Expected Low | Expected ~1 |

Investigation of the Prodrug Hypothesis

To test if this compound acts as a prodrug, its stability in biological matrices and its metabolism to salicylamide need to be assessed.

Experimental Protocol: In Vitro Metabolic Stability and Metabolite Identification

-

Objective: To evaluate the stability of this compound in liver microsomes and hepatocytes and to identify salicylamide as a metabolite.

-

Materials:

-

Human or rat liver microsomes

-

NADPH regenerating system

-

Cultured primary hepatocytes

-

This compound

-

Salicylamide standard

-

LC-MS/MS system

-

-

Methodology:

-

Incubate this compound at a known concentration with liver microsomes (in the presence of NADPH) or with hepatocytes in culture medium.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

Monitor the disappearance of the parent compound, this compound, over time to determine its metabolic half-life.

-

Monitor for the appearance and quantify the formation of salicylamide by comparing with a standard curve.

-

Logical Workflow for Prodrug Investigation

Caption: Workflow for investigating the prodrug hypothesis.

Assessment of Formaldehyde Release

The potential for this compound to release formaldehyde can be investigated using a specific colorimetric assay.

Experimental Protocol: Quantification of Formaldehyde Release

-

Objective: To determine if this compound degrades to release formaldehyde under physiological conditions.

-

Materials:

-

This compound

-

Formaldehyde standard solution

-

Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer

-

-

Methodology:

-

Incubate this compound in PBS at 37°C for various time points.

-

At each time point, take an aliquot of the solution and add Nash reagent.

-

Incubate the mixture to allow for the reaction between any released formaldehyde and the reagent, which forms a yellow-colored dihydrolutidine derivative.

-

Measure the absorbance of the solution at 412 nm.

-

Quantify the concentration of formaldehyde released by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

-

Synthesizing the Mechanistic Narrative

The results from the proposed experiments will provide a comprehensive understanding of the mechanism of action of this compound.

-

If this compound demonstrates potent COX inhibition and is metabolically stable, its primary mechanism is likely direct enzyme inhibition.

-

If the compound is rapidly metabolized to salicylamide, which is detected in significant quantities, its action is predominantly that of a prodrug.

-

The detection of formaldehyde release would indicate a more complex mechanism with potential for both therapeutic and toxicological implications that would require further investigation.

It is also possible that a combination of these mechanisms is at play. For instance, the compound could have weak direct COX inhibitory activity while also serving as a prodrug for the more active salicylamide.

Visualizing the Potential Mechanisms

Caption: Proposed mechanistic pathways for this compound.

Conclusion

The mechanism of action of this compound is likely more nuanced than that of its parent compound, salicylamide. The presence of the N-hydroxymethyl group opens up possibilities of direct COX inhibition with altered selectivity, prodrug activity, and formaldehyde release. The experimental framework provided in this guide offers a clear and robust strategy to dissect these potential mechanisms. A thorough understanding of how this compound functions at a molecular level is essential for its potential development as a therapeutic agent and for predicting its efficacy and safety profile.

References

Sources

- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 2. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 3. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 11. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-(Hydroxymethyl)salicylamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Salicylamide Scaffold

The salicylamide moiety, a deceptively simple aromatic amide, has long been a cornerstone in medicinal chemistry. Its inherent analgesic, antipyretic, and anti-inflammatory properties have spurred the development of a vast array of derivatives with a remarkably broad spectrum of biological activities.[1][2][3] Among these, N-(Hydroxymethyl)salicylamide and its related derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Core Biological Activities and Mechanisms of Action

This compound derivatives exhibit a diverse range of biological effects, primarily attributable to their ability to interact with various cellular targets. The core activities explored in this guide include antimicrobial, anti-inflammatory, anticancer, and antiviral effects.

Antimicrobial Activity: A Renewed Assault on Pathogens

Salicylamide derivatives have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria and mycobacteria.[4][5] The introduction of various substituents on the salicylamide scaffold has led to the development of compounds with potent antimicrobial properties, in some cases comparable or superior to standard antibiotics.[4]

Mechanism of Action: While the exact mechanisms can vary between derivatives, a key mode of action is the disruption of bacterial cellular processes. Some derivatives are thought to act as protonophores, disrupting membrane potential and pH homeostasis, which is crucial for bacterial survival.

Exemplary Derivatives and Efficacy:

| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) / IC50 | Reference |

| Derivative 3f | Staphylococcus aureus | ≤0.03 µmol/L | [4] |

| Derivative 3f | Mycobacterium marinum | ≤0.40 µmol/L | [4] |

| Derivative 3g | Clostridium perfringens | ≤0.03 µmol/L | [4] |

| Derivative 3h | Pasteurella multocida | ≤0.03 µmol/L | [4] |

| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 µmol/L | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The foundational anti-inflammatory properties of salicylamide are well-established and are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][6] This inhibition curtails the production of prostaglandins, key mediators of pain, fever, and inflammation.[1] Derivatives of salicylamide have been synthesized to enhance this activity and reduce associated side effects, such as gastrointestinal ulceration.[3][7]

Mechanism of Action: COX Inhibition

Salicylamide and its derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting both COX-1 and COX-2 enzymes.[1] This prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.[1]

Figure 2: Anticancer mechanism via inhibition of STAT3 phosphorylation.

Exemplary Derivatives and Anticancer Efficacy:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9a (JMX0293) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 | [8] |

| Compound 21b | MDA-MB-231 | 3.22 | [8] |

| Compound 21b | MCF-7 (ER-Positive Breast Cancer) | 1.62 | [8] |

| Compound 32a | MDA-MB-231 | 1.53 | [8] |

| Compound 32a | MCF-7 | 1.52 | [8] |

| Compound 33a | MDA-MB-231 | 1.17 | [8] |

| Compound 33a | MCF-7 | 1.53 | [8] |

Notably, compound 9a also demonstrated low toxicity against non-tumorigenic breast epithelial cells (MCF-10A) with an IC50 > 60 µM, indicating a favorable therapeutic window. [8]

Antiviral Activity: A Broad-Spectrum Defense

Salicylamide derivatives, including niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. [9][10]Their efficacy has been noted against viruses such as influenza A, coronaviruses, and Hepatitis B virus (HBV). [9][11] Mechanism of Action: The antiviral mechanisms of salicylamide derivatives are diverse and can be virus-specific. For HBV, some derivatives have been shown to impair the expression of the HBV core protein (HBc), while others disrupt viral capsid formation. [11][12]This highlights the potential for these compounds to target different stages of the viral life cycle.

Exemplary Derivatives and Anti-HBV Efficacy:

| Compound | Anti-HBV Activity (IC50, µM) | Selectivity Index (SI) | Mechanism | Reference |

| Compound 50 | 0.52 | 20.1 | Disrupts capsid formation | [11][12] |

| Compound 56 | 0.47 | 17.6 | Not specified | [11][12] |

| Compound 27 | Moderate | Not specified | Impairs HBc expression | [11][12] |

| Compound 31 | Moderate | Not specified | Impairs HBc expression | [11][12] |

| Compound 47 | Moderate | Not specified | Impairs HBc expression | [11][12] |

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-(Substituted-phenyl)-2-hydroxy-benzamide Derivatives

This protocol outlines a common method for synthesizing salicylanilide derivatives, which can be adapted for this compound derivatives.

Materials:

-

Substituted 2-methoxybenzoic acid

-

Substituted aniline

-

Thionyl chloride or other coupling agents

-

Anhydrous solvents (e.g., dichloromethane, DMF)

-

Boron tribromide (for demethylation)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Amide Coupling: a. To a solution of the substituted 2-methoxybenzoic acid in an anhydrous solvent, add a coupling agent (e.g., thionyl chloride) and stir at room temperature. b. After activation, add the desired substituted aniline to the reaction mixture. c. Stir the reaction until completion, monitoring by TLC. d. Upon completion, quench the reaction and perform an aqueous workup. e. Purify the resulting amide intermediate by column chromatography or recrystallization.

-

Demethylation: a. Dissolve the purified methoxy-substituted benzamide in anhydrous dichloromethane. b. Cool the solution to 0°C and slowly add a solution of boron tribromide. c. Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC). d. Carefully quench the reaction with methanol and water. e. Extract the product with an organic solvent and purify by column chromatography to yield the final N-(substituted-phenyl)-2-hydroxy-benzamide derivative.

Figure 3: General synthesis workflow for salicylanilide derivatives.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising class of bioactive molecules. Their demonstrated efficacy across a range of therapeutic areas, including infectious diseases, inflammation, and oncology, underscores the enduring value of the salicylamide scaffold in modern drug discovery. The ability to fine-tune their biological activity through targeted chemical modifications offers a powerful strategy for developing novel therapeutics with improved potency and safety profiles. Future research should focus on elucidating the detailed molecular mechanisms of action for novel derivatives, optimizing their pharmacokinetic properties, and advancing the most promising candidates into preclinical and clinical development. The insights and protocols provided in this guide aim to facilitate these endeavors and accelerate the translation of these remarkable compounds into next-generation therapies.

References

- Huo, J., Xiao, J., Zhang, Y., Qiu, X., Huang, X., Wang, G., Wang, J., Liu, K., & Xu, J. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 16, 3158-3173.

- BenchChem. (2025). A Head-to-Head Comparison of Salicylamide Derivatives: Efficacy and Mechanism of Action.

- Patsnap Synapse. (2024).

- PubMed Central. (n.d.). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents.

- Taylor & Francis. (n.d.). Salicylamide – Knowledge and References.

- Echemi. (2024). Iodination Of Salicylamide Mechanism | Overview.

- PubMed Central. (2025).

- (n.d.).

- ResearchGate. (2025). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity.

- PubMed. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.

- PubMed. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.

- PubMed Central. (n.d.). Salicylanilides and Their Anticancer Properties.

- PubMed Central. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma.

- Guidechem. (n.d.). This compound 13436-87-8 wiki.

- Semantic Scholar. (n.d.). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities.

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.). N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR.

- ResearchGate. (2025). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.

- (2025).

- PubMed. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides.

- PubMed Central. (n.d.).

- University of Michigan Library Digital Collections. (n.d.).

- KoreaScience. (n.d.). Synthesis of New Salicylamide Derivatives with Evaluation of Their Antiinflammatory, Analgesic and Antipyretic Activities.

Sources

- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)salicylamide CAS number 13436-87-8 properties

An In-depth Technical Guide to N-(Hydroxymethyl)salicylamide (CAS 13436-87-8)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 13436-87-8. While this compound is a structurally straightforward derivative of the well-known analgesic salicylamide, publicly available experimental data is limited. This document synthesizes available physical and chemical property data from chemical suppliers and databases, outlines a validated synthesis protocol based on established chemical principles, and provides an expert analysis of expected analytical characterization results. The guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering foundational knowledge and practical insights into the handling, synthesis, and characterization of this molecule.

Introduction and Scientific Context

This compound is a derivative of salicylamide, a non-prescription drug with established analgesic and antipyretic properties.[1][2] The parent compound, salicylamide, has a long history of use, often in combination with other active ingredients like aspirin and caffeine.[1] The introduction of a hydroxymethyl (-CH₂OH) group onto the amide nitrogen represents a common medicinal chemistry strategy to potentially modify the parent molecule's physicochemical properties, such as solubility, metabolic stability, or formulation characteristics.

The structure suggests its classification as an N-methylol derivative. Such functional groups are often key intermediates in the synthesis of more complex molecules or can act as prodrug moieties. This guide will explore the core properties of this compound, providing a foundational basis for its further investigation.

Physicochemical Properties

Quantitative data for this compound has been aggregated from various chemical databases and suppliers. These properties are essential for designing experimental conditions, from synthesis and purification to formulation and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 13436-87-8 | [3][4][5] |

| Molecular Formula | C₈H₉NO₃ | [3][4][6] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 408.6 °C at 760 mmHg | [4][7] |

| Flash Point | 200.9 °C | [4][7] |

| Density | 1.329 g/cm³ | [4] |

| Vapor Pressure | 2.08 x 10⁻⁷ mmHg at 25 °C | [3][4] |

| Refractive Index | 1.604 | [4] |

| Polar Surface Area | 69.6 Ų | [3] |

| XLogP3 | 0.46 | [4] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Storage Conditions | Store in a cool, dry environment. Long-term storage at 2-8°C is recommended. | [3][6] |

Synthesis and Purification

The synthesis of this compound is achieved through the condensation of salicylamide with formaldehyde.[3] This reaction, known as N-methylolation, is a well-established transformation in organic chemistry.

Synthesis Pathway

Experimental Protocol: Laboratory Scale Synthesis

Causality: This protocol is designed for high yield and purity. The use of a mild base like potassium carbonate facilitates the deprotonation of the amide nitrogen, making it nucleophilic without causing significant hydrolysis of the amide bond. Dioxane is chosen as a co-solvent to ensure the solubility of the starting salicylamide. A controlled temperature prevents the formation of polymeric side products.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylamide (13.7 g, 0.1 mol) and 1,4-dioxane (100 mL). Stir until the solid is mostly dissolved.

-

Addition of Reagents: Add potassium carbonate (1.38 g, 0.01 mol) to the mixture. Subsequently, add a 37% aqueous solution of formaldehyde (9.0 mL, 0.11 mol) dropwise over 15 minutes.

-

Reaction Execution: Heat the reaction mixture to 45°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:acetone (4:1).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding 1M hydrochloric acid (HCl) until the pH of the solution is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a mixture of ethanol and water to yield this compound as a white solid.

Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectral characteristics based on the well-documented data of its parent, salicylamide, and standard functional group analysis.[8]

Infrared (IR) Spectroscopy

The IR spectrum is critical for confirming the presence of key functional groups. Compared to the spectrum of salicylamide, the product will exhibit a new, prominent C-O stretching band and a broader O-H band due to the additional hydroxyl group.

-

Expected Key Absorptions:

-

~3400-3200 cm⁻¹: A broad band corresponding to the overlapping O-H (phenolic and alcoholic) and N-H (amide) stretching vibrations.

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~1670 cm⁻¹: A strong C=O stretching (Amide I band).

-

~1630 cm⁻¹: N-H bending (Amide II band).

-

~1050 cm⁻¹: C-O stretching from the newly introduced hydroxymethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The key diagnostic signals for this compound will be the new peaks corresponding to the -CH₂OH group. The following predictions are based on a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, which is effective for solubilizing such compounds.

-

¹H NMR (Predicted):

-

~13.0 ppm (1H, broad singlet): Phenolic -OH proton, deshielded due to intramolecular hydrogen bonding with the amide carbonyl.

-

~8.5-9.0 ppm (1H, triplet): Amide N-H proton, coupled to the adjacent -CH₂- protons.

-

~7.0-8.0 ppm (4H, multiplet): Aromatic protons, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.

-

~5.0-5.5 ppm (1H, triplet): Alcoholic -OH proton of the hydroxymethyl group, coupled to the adjacent -CH₂- protons.

-

~4.5 ppm (2H, doublet or triplet of doublets): Methylene (-CH₂-) protons, coupled to both the amide N-H and the alcoholic O-H protons.

-

-

¹³C NMR (Predicted):

-

~168 ppm: Amide carbonyl carbon (C=O).

-

~160 ppm: Aromatic carbon attached to the phenolic -OH group.

-

~115-135 ppm: Remaining four aromatic carbons.

-

~65 ppm: Methylene carbon (-CH₂) of the hydroxymethyl group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak:

-

[M+H]⁺: 168.066 g/mol for the exact mass C₈H₁₀NO₃⁺.

-

[M-H]⁻: 166.050 g/mol for the exact mass C₈H₈NO₃⁻.

-

-

Key Fragmentation Pathways:

-

Loss of water (-18 Da) from the hydroxymethyl group.

-

Loss of formaldehyde (-30 Da) via retro-N-methylolation.

-

Fragmentation consistent with the salicylamide backbone, such as the loss of the amide moiety.

-

Potential Applications and Biological Context

Given that salicylamide is a known analgesic, this compound can be investigated as a potential prodrug. The hydroxymethyl group could be designed to be cleaved in vivo, releasing the active salicylamide. This modification could enhance aqueous solubility, improve membrane permeability, or alter the metabolic profile of the parent drug.

Furthermore, N-methylol compounds are known to be reactive intermediates. They can serve as precursors for further chemical modifications, such as etherification or esterification of the hydroxymethyl group, to generate a library of novel salicylamide derivatives for structure-activity relationship (SAR) studies. Researchers in drug discovery may find this compound to be a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a specific hazard that requires careful handling.

-

GHS Classification: Eye Irritation, Category 2.[3]

-

Hazard Statement: H319 - Causes serious eye irritation.[3]

-

Precautionary Statements: [3]

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves, is mandatory when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 13436-87-8) is a key derivative of salicylamide with significant potential as a synthetic intermediate and a prodrug candidate. This guide has consolidated the available physicochemical data and provided robust, scientifically-grounded protocols and analytical expectations. While a lack of published experimental spectra necessitates a predictive approach to characterization, the methodologies and data presented herein offer a solid foundation for any researcher or drug development professional looking to work with this compound. Adherence to the outlined safety protocols is essential to ensure safe handling and use.

References

- 13436-87-8 this compound. ChemSigma. [Link]

- Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. PubMed. [Link]

- Salicylamide. PubChem, National Institutes of Health. [Link]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

- Salicylamide. Wikipedia. [Link]

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica. [Link]

- Salicylamide. Wikiwand. [Link]

Sources

- 1. Salicylamide - Wikipedia [en.wikipedia.org]

- 2. Salicylamide [medbox.iiab.me]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. canbipharm.com [canbipharm.com]

- 6. download [amadischem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. N-(HYDROXYMETHYL)-SALICYLAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

N-(Hydroxymethyl)salicylamide: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)salicylamide is a bifunctional molecule of significant interest in organic synthesis, primarily serving as a robust precursor for the construction of complex heterocyclic systems. Its unique structural arrangement, featuring a phenolic hydroxyl group ortho to an N-hydroxymethyl amide, provides a versatile platform for a variety of chemical transformations. This guide delves into the synthesis, properties, and core applications of this compound, with a particular focus on its pivotal role in the synthesis of 1,3-benzoxazines and other novel molecular architectures. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction: Understanding the Core Reagent

This compound, also known as 2-hydroxy-N-(hydroxymethyl)benzamide, is a derivative of salicylamide. The parent molecule, salicylamide, is recognized for its analgesic and antipyretic properties.[1] The introduction of the N-hydroxymethyl group transforms the molecule from a simple therapeutic agent into a highly valuable synthetic intermediate.

The key to its utility lies in the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety, which influences the molecule's conformation and reactivity.[2] The presence of both a nucleophilic phenol and an electrophilic N-hydroxymethyl group within the same structure allows for facile intramolecular cyclization reactions, making it an ideal precursor for building heterocyclic rings.

1.1. Synthesis of the Precursor

The preparation of this compound is typically achieved through a straightforward condensation reaction between salicylamide and formaldehyde under basic conditions. This reaction capitalizes on the nucleophilicity of the amide nitrogen, which attacks the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from salicylamide and formaldehyde.

Materials:

-

Salicylamide (1 eq.)

-

Formaldehyde (37% aqueous solution, 1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 0.1 eq.)

-

Distilled Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylamide in a minimal amount of ethanol.

-

Add distilled water to the flask, followed by the addition of potassium carbonate.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add the formaldehyde solution dropwise to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-